N-Cbz-2-azabicyclo[2.2.1]heptan-7-one
Overview
Description
N-Cbz-2-azabicyclo[2.2.1]heptan-7-one is a bicyclic compound with a unique structure that includes a nitrogen atom within a seven-membered ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-Cbz-2-azabicyclo[2.2.1]heptan-7-one involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes. The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the transformation.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the compound can be synthesized on a larger scale using similar catalytic processes as those used in laboratory settings. The scalability of the palladium-catalyzed reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-2-azabicyclo[2.2.1]heptan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of the nitrogen atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce more reduced forms of the bicyclic structure.
Scientific Research Applications
N-Cbz-2-azabicyclo[2.2.1]heptan-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound’s stability and reactivity make it useful in the study of biological systems and enzyme interactions.
Medicine: this compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various chemicals and materials due to its versatile reactivity.
Mechanism of Action
The mechanism by which N-Cbz-2-azabicyclo[2.2.1]heptan-7-one exerts its effects involves its interaction with molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in various chemical reactions, influencing the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: A similar bicyclic compound without the carbobenzyloxy (Cbz) protecting group.
7-Oxo-2-azabicyclo[2.2.1]heptane: Another related compound with a ketone functional group at the 7-position.
Uniqueness
N-Cbz-2-azabicyclo[2.2.1]heptan-7-one is unique due to the presence of the Cbz protecting group, which enhances its stability and reactivity in various chemical reactions. This makes it particularly valuable in synthetic and medicinal chemistry applications.
Properties
IUPAC Name |
benzyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-11-6-7-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWYEYKAGXDORD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)C1CN2C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901190738 | |
Record name | Phenylmethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901190738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860265-68-5 | |
Record name | Phenylmethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860265-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901190738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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